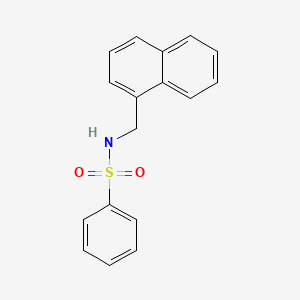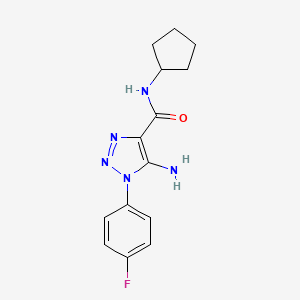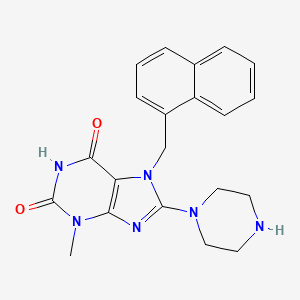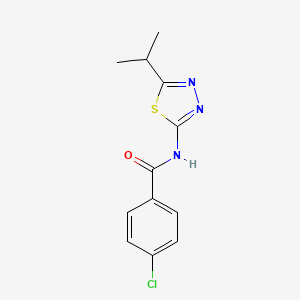
N-(1-naphthylmethyl)benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, which could include “N-(1-naphthylmethyl)benzenesulfonamide”, has been studied. One method involves the use of magnetically retrievable graphene-based nanohybrids for the ring opening of aziridines . Another study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .Scientific Research Applications
Antibacterial Agents
N-(1-naphthylmethyl)benzenesulfonamide derivatives have been explored for their antibacterial properties. A study involved synthesizing derivatives of this compound and testing them against various bacterial strains. These derivatives were found to be potent antibacterial agents, demonstrating significant efficacy in inhibiting bacterial growth. This suggests their potential use in developing new antibacterial treatments (Abbasi et al., 2015).
Catalytic Reactions in Organic Synthesis
The compound has been used in catalytic reactions, specifically in the coupling of 1-Naphthols and internal alkynes. This process involves cleaving the C–H bond and has been facilitated using a catalyst system. Such reactions are crucial in organic synthesis for creating complex molecules, which can have various applications in pharmaceuticals and material science (Nishinaka et al., 2001).
Efflux Pump Inhibition in Staphylococcus aureus
1,8-naphthyridine sulfonamides, a class related to N-(1-naphthylmethyl)benzenesulfonamide, have shown potential in inhibiting efflux pumps in multiresistant Staphylococcus aureus strains. These compounds were tested for their ability to enhance the effectiveness of standard antibiotics by inhibiting bacterial resistance mechanisms (Oliveira-Tintino et al., 2020).
Insecticidal Applications
Naphthalenesulfonamide derivatives have been found to possess insecticidal properties. Research involving the synthesis and testing of these compounds revealed some to have outstanding insecticidal activity, potentially offering a new class of insecticides for agricultural and public health use (Zhao et al., 2021).
properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-21(20,16-10-2-1-3-11-16)18-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12,18H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEONVGLVPUGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-ylmethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)

![N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5565680.png)
![2-(acetylamino)-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5565694.png)

![5-cyclopropyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5565708.png)
![2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5565720.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565722.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5565731.png)
![(2-{2-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5565734.png)

![N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)